molecular formula C18H13Cl2N7O2 B2911512 3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

3-(5-Amino-7-hydroxy-[1,2,3]triazolo[4,5-D]pyrimidin-2-YL)-N-(3,5-dichlorobenzyl)-benzamide

Cat. No.: B2911512
M. Wt: 430.2 g/mol
InChI Key: JMQTXEWNXSPEKX-UHFFFAOYSA-N
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Description

3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide is a complex organic compound known for its unique triazolopyrimidine structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide typically involves multiple steps:

    Formation of the Triazolopyrimidine Core: This can be achieved through a nucleophilic addition/cyclization process involving carbodiimides and diazo compounds. The reaction is usually carried out under mild conditions, often in the presence of a base such as triethylamine.

    Functionalization: The triazolopyrimidine core is then functionalized to introduce the amino and hydroxy groups. This step may involve selective reduction and protection-deprotection strategies.

    Benzamide Formation: The final step involves coupling the triazolopyrimidine derivative with 3,5-dichlorobenzylamine to form the benzamide linkage. This is typically done using coupling reagents like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone or aldehyde derivative.

    Reduction: The nitro group, if present, can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorine atoms on the benzyl ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: Ketone or aldehyde derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, the compound is studied for its potential as an enzyme inhibitor. Its triazolopyrimidine core is known to interact with various biological targets, making it a candidate for drug development.

Medicine

Medically, the compound is being investigated for its antimicrobial, antiviral, and anticancer properties. Its ability to inhibit specific enzymes and pathways makes it a promising candidate for therapeutic applications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazolopyrimidine core can bind to the active site of enzymes, inhibiting their activity. This inhibition can disrupt various biological pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-(5-Amino-7-Hydroxy-[1,2,3]Triazolo[4,5-D]Pyrimidin-2-Yl)-N-(3,5-Dichlorobenzyl)-Benzamide lies in its combined triazolopyrimidine core and benzamide linkage. This combination provides a unique set of chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

3-(5-amino-7-oxo-6H-triazolo[4,5-d]pyrimidin-2-yl)-N-[(3,5-dichlorophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2N7O2/c19-11-4-9(5-12(20)7-11)8-22-16(28)10-2-1-3-13(6-10)27-25-14-15(26-27)23-18(21)24-17(14)29/h1-7H,8H2,(H,22,28)(H3,21,23,24,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMQTXEWNXSPEKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2N=C3C(=O)NC(=NC3=N2)N)C(=O)NCC4=CC(=CC(=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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